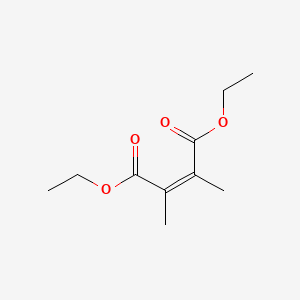

(Z)-Diethyl 2,3-dimethylmaleate

Description

Significance of Unsaturated Diesters as Dienophiles in Modern Organic Synthesis

Unsaturated diesters are a cornerstone of modern organic synthesis, primarily due to their effectiveness as dienophiles in the Diels-Alder reaction. masterorganicchemistry.comlibretexts.org This powerful [4+2] cycloaddition reaction forms a six-membered ring from a conjugated diene and a dienophile, and is a fundamental tool for constructing cyclic systems with a high degree of stereochemical control. masterorganicchemistry.com The electron-withdrawing nature of the two ester groups in unsaturated diesters like (Z)-Diethyl 2,3-dimethylmaleate activates the double bond, making it more susceptible to reaction with electron-rich dienes. masterorganicchemistry.com

The stereochemistry of the dienophile is faithfully translated to the product of the Diels-Alder reaction. libretexts.org This means that a (Z)-dienophile will result in a product where the substituents that were on the same side of the double bond remain on the same side of the newly formed ring. This stereospecificity is a key advantage in the synthesis of complex target molecules with defined three-dimensional structures.

The Role of this compound as a Key Building Block for Complex Molecular Structures

The structure of this compound makes it a valuable building block for the synthesis of more complex molecules. The presence of two methyl groups on the double bond, in addition to the two ester functionalities, offers several strategic advantages. These methyl groups can influence the stereochemical outcome of reactions and provide additional points for further functionalization in the resulting products.

While direct synthetic applications of this compound are not widely documented, the use of its precursor, 2,3-dimethylmaleic anhydride (B1165640), is well-established. wikipedia.orgguidechem.com This anhydride can be readily converted to the corresponding diester through standard esterification procedures. The anhydride itself is a versatile reagent used in the production of various organic compounds, including those with applications in materials science and pharmaceuticals. guidechem.com The reactivity of the 2,3-dimethylmaleate system, therefore, provides a pathway to a variety of substituted cyclic and acyclic compounds. The general class of dialkyl dicyanofumarates and dicyanomaleates are also recognized as versatile building blocks for creating diverse carbo- and heterocyclic structures. d-nb.infonih.gov

Evolution of Research on Maleate (B1232345) Esters and their Stereoisomers

Research into maleate esters and their corresponding trans-isomers, fumarates, has a rich history in organic chemistry. The study of their differential reactivity in reactions like the Diels-Alder cycloaddition has been instrumental in developing our understanding of reaction mechanisms and stereochemistry.

The synthesis of maleate esters typically involves the esterification of maleic acid or maleic anhydride. guidechem.com The synthesis of substituted maleates, such as those with alkyl groups on the double bond, has also been an area of interest, with methods developed to control the stereoselective formation of the desired (Z)-isomer. rsc.org The development of efficient synthetic routes to these compounds has been crucial for their application in various fields. For instance, the malonic ester synthesis is a classic method for preparing carboxylic acids, showcasing the utility of ester functionalities in C-C bond formation. masterorganicchemistry.com The continuous exploration of the synthesis and reactivity of substituted maleate esters, including this compound, promises to yield new and efficient pathways to complex molecular targets.

Below is a table summarizing the key properties of a representative dialkyl maleate, dimethyl maleate, which is closely related to the title compound.

| Property | Value |

| Molecular Formula | C6H8O4 |

| Molecular Weight | 144.13 g/mol |

| Boiling Point | 205 °C |

| Density | 1.15 g/mL at 25 °C |

| Solubility in Water | 77.9 g/L at 20 °C |

| Data for Dimethyl maleate, a related compound. |

Structure

3D Structure

Properties

IUPAC Name |

diethyl (Z)-2,3-dimethylbut-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-5-13-9(11)7(3)8(4)10(12)14-6-2/h5-6H2,1-4H3/b8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKGSLDFLYDTMI-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C)\C(=O)OCC)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Z Diethyl 2,3 Dimethylmaleate and Analogous Maleate Esters

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the concerted [4+2] cycloaddition of a conjugated diene and a dienophile. organic-chemistry.orglibretexts.org Maleate (B1232345) esters, such as (Z)-diethyl 2,3-dimethylmaleate, are excellent dienophiles due to the electron-withdrawing nature of their ester groups, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and facilitates the reaction with an electron-rich diene. organic-chemistry.orglibretexts.org

Stereospecificity in Diels-Alder Reactions with Dienophiles

A hallmark of the Diels-Alder reaction is its stereospecificity, where the stereochemistry of the reactants is preserved in the product. libretexts.orglibretexts.org In the context of maleate esters, which are Z-isomers (cis), the resulting cyclohexene (B86901) adduct will have the corresponding substituents in a cis relationship. libretexts.orgchemtube3d.com For instance, the reaction of 1,3-butadiene (B125203) with dimethyl maleate (a close analog of diethyl 2,3-dimethylmaleate) yields a product where the two methoxycarbonyl groups are on the same side of the newly formed ring. chemtube3d.com This retention of stereochemistry is a direct consequence of the concerted mechanism of the reaction, where the new sigma bonds are formed simultaneously from the same face of the diene and dienophile. libretexts.org

The stereochemical outcome is highly predictable. If the substituents on the dienophile are cis, they will be cis in the product. Conversely, if they are trans (as in the case of fumarates, the E-isomers), they will be trans in the product. chemtube3d.com This principle is a cornerstone of synthetic strategy, allowing for the precise construction of stereocenters.

| Dienophile | Diene | Product Stereochemistry |

|---|---|---|

| This compound | 1,3-Butadiene | Cis-substituted cyclohexene |

| Dimethyl maleate (Z-isomer) | 1,3-Butadiene | Cis-substituted cyclohexene chemtube3d.com |

| Dimethyl fumarate (B1241708) (E-isomer) | 1,3-Butadiene | Trans-substituted cyclohexene chemtube3d.com |

Ultrasonic-Promoted Diels-Alder Reactions with Substituted Furans

Furan (B31954) and its derivatives are viable dienes in Diels-Alder reactions. nih.gov However, some furanic compounds, like furfural, can be unreactive. nih.gov The reactivity of furans in these cycloadditions can be influenced by various factors, including the nature of the substituents on both the furan ring and the dienophile. mdpi.com Research has shown that N-alkyl and N-phenyl substituents on maleimides, for example, can affect the kinetics of cycloadditions with furans. clockss.org

Ultrasound irradiation has emerged as a method to promote and accelerate chemical reactions, including Diels-Alder cycloadditions. While specific studies on ultrasonic-promoted Diels-Alder reactions of this compound with substituted furans are not extensively detailed in the provided search results, the general principles of using non-conventional energy sources to facilitate these reactions are well-established. For instance, microwave irradiation has been used to study the kinetics of the Diels-Alder reaction between furan and maleimide (B117702), providing insights into the thermal effects on reaction rates. researchgate.net It is plausible that ultrasound could similarly enhance the reaction between maleate esters and substituted furans by providing the necessary activation energy and improving mass transfer.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful for constructing five-membered heterocyclic rings by reacting a 1,3-dipole with a dipolarophile. wikipedia.org Maleate esters, including this compound, are effective dipolarophiles due to their electron-deficient nature, reacting with a variety of 1,3-dipoles such as azomethine ylides, nitrones, and diazoalkanes. scielo.brmsu.edu

Mechanistic Insights into Asynchronous Cycloadditions

While the Diels-Alder reaction is generally considered a concerted process, 1,3-dipolar cycloadditions can exhibit asynchronicity, meaning the two new sigma bonds are not formed to the same extent in the transition state. The degree of asynchronicity can be influenced by the electronic nature of both the 1,3-dipole and the dipolarophile.

Computational studies, such as those employing Density Functional Theory (DFT), have provided significant insights into the mechanisms of these reactions. For example, the reaction of N-methyl-C-3-bromophenyl-nitrone with dimethyl maleate was found to be a zwitterionic-type [3+2] cycloaddition. scielo.org.mx The high nucleophilicity of the nitrone and the strong electrophilicity of the dimethyl maleate accelerate the reaction. scielo.org.mx Bonding evolution theory (BET) analyses of these reactions indicate a one-step process with an early transition state. scielo.org.mx

Asymmetric 1,3-Dipolar Cycloadditions Catalyzed by Metal Complexes

The development of asymmetric versions of the 1,3-dipolar cycloaddition is crucial for the synthesis of enantiomerically enriched heterocyclic compounds, which are important scaffolds in medicinal chemistry. nih.govrsc.org Chiral metal complexes have proven to be highly effective catalysts for controlling the enantioselectivity of these reactions. nih.govresearchgate.net

Various metal complexes, including those of silver (Ag), copper (Cu), and zinc (Zn), have been successfully employed. scielo.brresearchgate.net For example, a chiral diphosphane/silver(I) complex was used in the first successful substoichiometric catalytic enantioselective 1,3-dipolar cycloaddition of azomethine ylides and alkenes. scielo.br Similarly, chiral ligand-Zn(OTf)₂ complexes have been used to catalyze the reaction between arylideneglycinates and dimethyl maleate, yielding the corresponding cycloadducts with high enantioselectivity. scielo.br

| 1,3-Dipole Source | Dipolarophile | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Iminoesters | Dimethyl maleate | (Rp)-19a-[Cu(MeCN)4]ClO4 | Not specified for maleate, but endo:exo mixture observed | scielo.br |

| Arylideneglycinates | Dimethyl maleate | Chiral ligand 32-Zn(OTf)₂ | 86-95% ee | scielo.br |

Stereochemical Control in Azomethine Ylide Cycloadditions

Azomethine ylides are widely used 1,3-dipoles for the synthesis of pyrrolidine (B122466) rings. nih.gov The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles like maleate esters can generate multiple stereocenters in a single step. nih.gov Achieving high stereocontrol (both diastereoselectivity and enantioselectivity) is a key objective in this area.

The stereochemical outcome of these reactions can be influenced by the geometry of the azomethine ylide (cis or trans) and the nature of the dipolarophile. nih.gov For instance, the thermal ring-opening of a trans-aziridine can generate a cis-azomethine ylide, which then reacts with a dipolarophile. nih.gov The use of chiral catalysts is instrumental in controlling the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer. nih.govresearchgate.net Both endo and exo products can be formed, and the selectivity often depends on the specific catalyst and reaction conditions. researchgate.net

Hydrogenation Studies

The reduction of the carbon-carbon double bond and ester functionalities in maleate esters is a focal point of catalytic research.

Catalytic Hydrogenation Pathways and Reaction Networks on Metal Oxide Catalysts

The catalytic hydrogenation of dialkyl maleates, such as dimethyl maleate (DMM), over metal oxide-supported catalysts is a significant industrial process for producing valuable chemicals like dimethyl succinate (B1194679) (DMS), γ-butyrolactone (GBL), 1,4-butanediol (B3395766) (BDO), and tetrahydrofuran (B95107) (THF). asianpubs.orgmdpi.com The reaction pathway typically involves the sequential hydrogenation of the carbon-carbon double bond to form the corresponding succinate, which can then undergo further reduction of the ester groups. asianpubs.orgresearchgate.netresearchgate.net

For instance, the hydrogenation of DMM on a Ru/Al₂O₃ catalyst, prepared by an adsorption-precipitation method, demonstrates high efficiency. gychbjb.com Under optimal conditions (70 °C and 1.0 MPa in methanol), this catalyst can achieve nearly 100% conversion of DMM with almost 100% selectivity to DMS. gychbjb.com The pretreatment of the catalyst plays a crucial role; direct reduction leads to better catalytic performance due to higher dispersion of ruthenium particles compared to a calcination-reduction process, which can cause metal sintering. gychbjb.com

Similarly, copper-based catalysts, such as Cu/SiO₂, are also effective for the hydrogenation of DMM. mdpi.comresearchgate.net The addition of basic promoters like Mg, Ca, Sr, Ba, and La can influence the product selectivity. mdpi.com While unmodified Cu/SiO₂ may primarily yield THF, the incorporation of basic promoters enhances the selectivity towards GBL by facilitating the dehydrogenation of BDO on alkaline sites. mdpi.com The reaction network on copper catalysts can be complex, with the potential for side reactions and by-product formation. researchgate.net

The kinetics of these reactions are influenced by various factors, including temperature, hydrogen pressure, and reactant concentration. asianpubs.org For the hydrogenation of DMM over a ruthenium catalyst, the reaction rate shows a complex relationship with the DMM concentration, initially increasing linearly and then becoming constant at higher concentrations. asianpubs.org

Interactive Data Table: Hydrogenation of Dimethyl Maleate (DMM) over Ru/Al₂O₃ Catalyst

| Pretreatment Method | DMM Conversion (%) | DMS Selectivity (%) | Reaction Conditions |

|---|---|---|---|

| Direct Reduction | ~100 | ~100 | 70 °C, 1.0 MPa, Methanol |

| Calcination-Reduction | ~25 | - | 70 °C, 1.0 MPa, Methanol |

Data sourced from a study on the effects of pretreatments on Ru/Al₂O₃ catalyst performance. gychbjb.com

Homogeneous Hydrogenation Mechanisms of Esters

Homogeneous catalysts, particularly ruthenium complexes, have shown significant promise in the selective hydrogenation of esters to alcohols under milder conditions than many heterogeneous systems. acs.orgrsc.org These catalysts offer the advantage of high activity and selectivity, operating in the liquid phase. rsc.org

A notable example is the use of a tetradentate ruthenium complex for ester reduction, which exhibits high stability and resistance to carbonylation. acs.org This catalyst is effective for the hydrogenation of a variety of esters, including fatty acid esters. acs.org Theoretical calculations have provided insights into designing more efficient hydrogenation catalysts for the reduction of esters to alcohols. acs.org

The mechanism of homogeneous ester hydrogenation often involves the coordination of the ester to the metal center, followed by insertion of hydrogen to effect reduction. The choice of ligands on the ruthenium catalyst is critical to its performance. acs.orgresearchgate.netnih.gov For instance, ruthenium pincer complexes have been explored for the selective reduction of unsaturated esters. nih.gov It has been demonstrated that it is possible to selectively hydrogenate the ester or aldehyde functionality in unsaturated substrates while preserving the C=C double bond, even under mild conditions (e.g., 40 °C and 5 bar H₂). researchgate.net

Transfer hydrogenation, an alternative to using pressurized hydrogen gas, employs a hydrogen donor like ethanol (B145695). nih.gov Ruthenium and osmium pincer complexes have been compared for the selective carbonyl reduction of unsaturated esters via transfer hydrogenation, with osmium complexes showing superior activity and selectivity. nih.gov

Michael Addition Reactions and Conjugate Additions

This compound and its analogs are susceptible to Michael addition, a type of conjugate addition reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. researchgate.netnih.govmasterorganicchemistry.comwikipedia.org This reaction is a fundamental carbon-carbon bond-forming method in organic synthesis. nih.govlibretexts.org

The general mechanism involves the attack of a nucleophile (the Michael donor) on the electron-deficient double bond of the maleate ester (the Michael acceptor). researchgate.netmasterorganicchemistry.com This creates a stabilized carbanion intermediate, which is then typically protonated to yield the final product. nih.govwikipedia.org A wide range of nucleophiles can participate in conjugate additions, including enolates, amines, thiols, and organometallic reagents like Gilman reagents. masterorganicchemistry.comwikipedia.org

For example, the aza-Michael addition involves the addition of an amine nucleophile. researchgate.net In one study, 2-benzylidenehydrazine-1-carboximidamide derivatives were used as nucleophiles with diethyl maleate as the Michael acceptor. researchgate.net The initial addition product can then undergo further intramolecular cyclization. researchgate.net The base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has also been shown to act as a nucleophile in the Michael addition to diethyl maleate. researchgate.net

Asymmetric conjugate additions, which control the stereochemistry of the newly formed chiral center, are of significant interest. nih.govlibretexts.org Chiral catalysts, such as heterobimetallic complexes, can be employed to achieve high enantioselectivity in these reactions. nih.gov For instance, a gallium-sodium-BINOL complex has been used to catalyze the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one. nih.gov

Polymerization Reactions and Copolyester Formation

Maleate esters, including this compound, can participate in various polymerization reactions, leading to the formation of polyesters and other copolymers with diverse properties.

Comonomer Behavior in Vinyl Polymerization

Maleic anhydride (B1165640) and its ester derivatives are known to copolymerize with a variety of other monomers. google.comacs.orgajchem-a.com For instance, maleic anhydride can be copolymerized with monomers like methyl methacrylate, ethyl methacrylate, and styrene (B11656) through free radical polymerization. acs.orgajchem-a.com The resulting copolymers can then be chemically modified. ajchem-a.com

Monoesters of maleic acid with unsaturated alcohols can be polymerized to form colorless, transparent polymers. google.com These monoesters can be polymerized alone or with other polymerizable organic compounds to create copolymers with a wide range of properties. google.com For example, the joint polymerization of methallyl acid maleate and styrene results in a hard, tough solid. google.com

The copolymerization of maleic anhydride with epoxides, catalyzed by a chromium(III) salen complex, provides a route to unsaturated polyesters. acs.org A key feature of this process is the ability to isomerize the initial cis-maleate form of the polymer to the trans-fumarate analog. acs.org

Enzymatic Polymerization and Reactivity Differences of Z-Isomers

Enzymatic polymerization, particularly using lipases, offers a green and selective alternative to traditional chemical catalysis for polyester (B1180765) synthesis. nih.govresearchgate.netresearchgate.net Lipases can catalyze both ring-opening polymerization of lactones and condensation polymerization of dicarboxylic acids (or their esters) with diols. nih.gov This method is advantageous due to its high chemo-, regio-, and enantioselectivity under mild reaction conditions. nih.govresearchgate.net

The mechanism of lipase-catalyzed polymerization involves the formation of an acyl-enzyme complex as an intermediate. nih.gov This approach has been successfully applied to the synthesis of a variety of functional polyesters. nih.gov The reactivity in enzymatic polymerization can be sensitive to the monomer's structure. While specific studies on the enzymatic polymerization of this compound are not detailed in the provided results, the principles of lipase-catalyzed polycondensation are well-established for various aliphatic monomers. researchgate.netresearchgate.net The steric hindrance around the reactive sites of the monomer can significantly influence its polymerizability. For instance, in lipase-catalyzed ring-opening polymerization of substituted lactones, the position of a methyl group can greatly affect the reactivity. nih.gov It is plausible that the Z-configuration of diethyl 2,3-dimethylmaleate, with its two methyl groups on the same side of the double bond, would present a different steric profile compared to its E-isomer (diethyl fumarate), potentially leading to differences in reactivity and the properties of the resulting polyesters in an enzymatic system.

Studies on Halogen Addition Reactions and Lactone Formation

The reaction of this compound's precursor, disodium (B8443419) 2,3-dimethylmaleate, with aqueous bromine has been a subject of detailed mechanistic investigation, particularly concerning the stereochemistry of the products and the nature of the reaction intermediates. researchgate.netrsc.org

Crystallographic analysis of the bromo-β-lactones formed from the addition of bromine to aqueous solutions of disodium 2,3-dimethylmaleate and its trans-isomer, 2,3-dimethylfumarate, has revealed stereochemical outcomes that are contrary to earlier assignments. researchgate.netresearchgate.net Specifically, the reaction of the cis-alkene (from dimethylmaleate) results in the formation of an erythro lactone, while the trans-alkene yields a threo lactone. researchgate.netresearchgate.net

These findings have led to the proposal of a mechanism where the initial intermediate in the reaction is an α-lactone, rather than a cyclic bromonium ion. researchgate.netresearchgate.net Computational studies support this proposed mechanism, indicating that the formation of the β-lactone likely proceeds through a dyotropic rearrangement of the initially formed α-lactone. researchgate.net This rearrangement is predicted to be a facile process for β,β-dimethyl substituted α-lactones. researchgate.net

The hydrolysis of these bromo-β-lactones has also been studied, yielding bromohydrins. The stereochemistry of these products, as determined by X-ray crystallography, indicates a stereospecific formation through the cleavage of the acyl-oxygen bond of the lactone. researchgate.net

Table 2: Stereochemical Outcome of Bromine Addition to Disodium 2,3-dimethylmaleate and 2,3-dimethylfumarate

| Starting Material (Isomer) | Proposed Intermediate | Final Product (Stereochemistry) |

| Disodium 2,3-dimethylmaleate (cis) | α-lactone | erythro bromo-β-lactone |

| Disodium 2,3-dimethylfumarate (trans) | α-lactone | threo bromo-β-lactone |

Data sourced from studies on the addition of aqueous bromine to disodium 2,3-dimethylmaleate and its trans-isomer. researchgate.netresearchgate.net

Investigations of Inhibitory Mechanisms in Hydrosilylation

Maleate esters, including compounds analogous to this compound, are recognized as effective inhibitors for platinum-catalyzed hydrosilylation reactions. mdpi.combohrium.com This reaction is a crucial industrial process for the formation of silicon-carbon bonds, particularly in the curing of silicone-based materials. bohrium.com The high activity of common platinum catalysts, such as Karstedt's catalyst, can lead to premature curing, thus diminishing the pot life of the reactive mixtures. gychbjb.comrsc.org Inhibitors are therefore essential to control the reaction rate at ambient temperatures. bohrium.com

The inhibitory action of maleates stems from their ability to coordinate with the platinum center of the catalyst. mdpi.compsu.edu Spectroscopic studies, including NMR, have been employed to investigate the structure of the resulting platinum-inhibitor complexes. bohrium.comacs.org In the case of dimethyl maleate reacting with Karstedt's catalyst, it has been shown that the maleate coordinates to the platinum through its carbon-carbon double bond in an η2 fashion. psu.edu This coordination forms a more stable, less reactive platinum complex, which temporarily deactivates the catalyst. mdpi.com

Differential scanning calorimetry (DSC) has been used to compare the effectiveness of different inhibitors, such as diethyl maleate and diethyl fumarate. bohrium.com These studies reveal differences in their inhibiting ability, which can be correlated to the chemistry of the platinum-inhibitor interaction. bohrium.com It has been observed that upon heating, the inhibitor can be released or undergo a reaction itself, such as hydrogenation by the silane, which then allows the hydrosilylation reaction to proceed. acs.org

The interaction between the platinum catalyst and the inhibitor is a key factor in designing "command cure" systems, where the curing process can be initiated on demand. bohrium.com

Table 3: Mechanistic Aspects of Hydrosilylation Inhibition by Maleate Esters

| Feature | Description |

| Catalyst | Typically low-valent platinum complexes (e.g., Karstedt's catalyst) |

| Inhibitor | Maleate esters (e.g., dimethyl maleate, diethyl maleate) |

| Inhibition Mechanism | Coordination of the maleate's C=C bond to the platinum center |

| Resulting Complex | A more stable, less catalytically active platinum-maleate complex |

| Activation | Thermal release of the inhibitor or its reaction (e.g., hydrogenation) |

| Analytical Techniques | NMR spectroscopy, Differential Scanning Calorimetry (DSC) |

This table summarizes the general mechanism of hydrosilylation inhibition by maleate esters.

Advanced Spectroscopic Characterization and Structural Elucidation of Z Diethyl 2,3 Dimethylmaleate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment and stereochemical analysis of (Z)-diethyl 2,3-dimethylmaleate. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of a related compound, diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates, distinct chemical shifts are observed for the meso and dl isomers. jlu.edu.cn For the meso-isomers, the methylene (B1212753) (as part of an ABX₃ system) and methyl protons of the ethoxy group appear at upfield positions, while for the dl-isomers, they are found at downfield positions. jlu.edu.cn This significant difference in chemical shifts (Δδdl-meso) for the methylene and methyl protons serves as a clear indicator of the molecule's configuration. jlu.edu.cn

Similarly, for this compound, the chemical shifts of the methyl and ethyl groups will be characteristic of the (Z)-configuration. The symmetry of the (Z)-isomer would result in chemically equivalent methyl groups and ethyl groups, leading to simplified spectra compared to its (E)-counterpart. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can further confirm the stereochemistry by detecting through-space interactions between the protons of the methyl groups and the vinyl protons, which would be absent in the (E)-isomer.

Table 1: Representative ¹H NMR Data for Related Diethyl Esters

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |

| Diethyl 2,3-dicyano-2,3-di(p-tolyl)succinate (meso) | Methylene (ethoxy) | Upfield | ABX₃ system |

| Methyl (ethoxy) | Upfield | Triplet | |

| Diethyl 2,3-dicyano-2,3-di(p-tolyl)succinate (dl) | Methylene (ethoxy) | Downfield | ABX₃ system |

| Methyl (ethoxy) | Downfield | Triplet |

This table is generated based on the principles described in the referenced study and illustrates the expected differences in chemical shifts between stereoisomers. jlu.edu.cn

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and analyzing its conformational isomers.

The IR spectrum of diethyl maleate (B1232345), a closely related compound, displays characteristic absorption bands. nih.govchemicalbook.comnist.gov The most prominent feature is the strong carbonyl (C=O) stretching vibration, typically observed in the region of 1720-1740 cm⁻¹. The C=C double bond stretch of the maleate backbone will also give rise to a characteristic band, although it may be weaker in the IR spectrum due to the symmetry of the molecule. The C-O stretching vibrations of the ester groups will appear in the 1300-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information. For diethyl ether, Raman studies have been used to investigate the energy difference between its trans-trans and trans-gauche conformers. researchgate.net Similarly, for this compound, Raman spectroscopy can be employed to study the different conformations arising from the rotation around the C-C single bonds of the ethyl groups. The vibrational modes associated with the C=C double bond are often strong in the Raman spectrum, providing a clear marker for the maleate core.

Table 2: Key IR Absorption Frequencies for Diethyl Maleate

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1730 |

| C=C Stretch | ~1640 |

| C-O Stretch | ~1250, ~1160 |

Data is based on typical values for similar ester compounds.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural information. The molecular weight of diethyl maleate is 172.18 g/mol . nih.govwikipedia.org

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) corresponding to the intact molecule would be observed. Subsequent fragmentation would likely involve the loss of ethoxy radicals (•OCH₂CH₃) or ethyl groups (•CH₂CH₃), leading to characteristic fragment ions. The fragmentation pattern can help to distinguish it from its isomers. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound. rsc.org For instance, mass spectral data for diethyl maleate is available in databases like mzCloud. mzcloud.org

X-ray Crystallography for Solid-State Structure Determination of Related Compounds and Complexes

While obtaining a single crystal of this compound suitable for X-ray crystallography can be challenging as it is a liquid at room temperature, the technique is invaluable for determining the precise three-dimensional structure of related solid compounds and metal complexes. nih.govwikipedia.org The Crystallography Open Database contains crystal structures of compounds that include diethyl maleate as a component. nih.gov

Analysis of the crystal structures of similar maleate derivatives provides crucial insights into bond lengths, bond angles, and torsional angles. This information is essential for understanding the steric and electronic effects of the substituents on the geometry of the double bond and the conformation of the ester groups. For example, X-ray crystallographic studies of metal complexes containing maleate ligands can reveal how the coordination to a metal center influences the structure of the maleate moiety.

Spectroscopic Probes for Catalyst-Substrate Interactions in Reaction Systems

Spectroscopic techniques are pivotal in studying the interactions between this compound and catalysts in various reaction systems. By monitoring changes in the spectroscopic signatures of either the substrate or the catalyst, valuable information about the reaction mechanism can be obtained.

For instance, in a catalytic hydrogenation reaction, in-situ IR or NMR spectroscopy can be used to observe the formation of catalyst-substrate complexes. Changes in the carbonyl stretching frequency in the IR spectrum or shifts in the proton and carbon signals in the NMR spectrum upon addition of a catalyst can indicate coordination of the ester groups or the double bond to the catalytic center. These spectroscopic probes are essential for understanding the activation of the substrate and for optimizing reaction conditions to achieve high selectivity and yield. Studies on the dissociation of bovine 6S procarboxypeptidase A using 2,3-dimethyl maleic anhydride (B1165640), a related compound, highlight the utility of such derivatives in studying enzyme-substrate interactions. sigmaaldrich.com

Computational and Theoretical Chemistry Studies of Z Diethyl 2,3 Dimethylmaleate Systems

Density Functional Theory (DFT) Investigations of Equilibrium Structures and Conformations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the nuanced structural and conformational properties of (Z)-Diethyl 2,3-dimethylmaleate. These computational studies provide deep insights into the molecule's intrinsic characteristics, which govern its reactivity and physical behavior.

The conformational landscape of this compound is primarily dictated by the orientation of its two ethyl ester groups. Theoretical calculations have explored the potential energy surface of the molecule by systematically rotating the C-O bonds. These studies have identified several stable conformers, with the most stable geometries arising from a delicate balance of steric hindrance and stabilizing intramolecular interactions.

Key intramolecular interactions that influence the conformational preferences include weak hydrogen bonds between the methyl groups and the carbonyl oxygens. The relative energies of different conformers are determined by the interplay of these attractive forces and the repulsive steric interactions between the bulky ethyl groups and the methyl substituents on the double bond.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| I (Global Minimum) | 0, 0 | 0.00 |

| II | 0, 180 | 1.25 |

| III | 180, 180 | 2.50 |

The isomerization of this compound to its (E)-isomer, diethyl 2,3-dimethylfumarate, is a crucial aspect of its chemistry. DFT calculations have been employed to map the energetic landscape of this transformation. The process involves rotation around the central C=C double bond, which is energetically demanding due to the disruption of the π-system.

Computational models have successfully calculated the rotational barriers, providing a quantitative measure of the energy required to overcome the transition state. These studies reveal a high activation energy, consistent with the observed thermal stability of the (Z)-isomer under normal conditions. The transition state structure is characterized by a perpendicular arrangement of the p-orbitals of the central carbon atoms.

Table 2: Calculated Rotational Barrier for the (Z) to (E) Isomerization of Diethyl 2,3-dimethylmaleate

| Parameter | Value |

|---|---|

| Method | B3LYP/6-31G* |

| Activation Energy (kcal/mol) | 55.8 |

| Transition State Geometry | Twisted C=C bond (approx. 90°) |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry offers a powerful lens through which to examine the intricate details of chemical reactions involving this compound. By modeling reaction pathways and transition states, researchers can gain a fundamental understanding of the factors that control reaction outcomes.

The catalytic hydrogenation of this compound to produce diethyl 2,3-dimethylsuccinate is a stereoselective process of significant interest. DFT and kinetic Monte Carlo (kMC) simulations have been instrumental in unraveling the complex mechanism of this reaction on various catalyst surfaces, such as platinum and palladium.

This compound can participate in cycloaddition reactions, for example, with dienes or nitrones. Computational studies have been pivotal in explaining the observed selectivity and the nature of the transition states in these reactions.

DFT calculations can accurately predict whether a cycloaddition reaction will proceed via a concerted or a stepwise mechanism. In many cases, the transition states are found to be asynchronous, meaning that the two new sigma bonds are formed at different rates. By analyzing the geometries and energies of the competing transition states, it is possible to rationalize why one particular stereoisomer or regioisomer of the cycloadduct is formed preferentially. These models often consider the frontier molecular orbitals (HOMO and LUMO) of the reactants to explain their reactivity and selectivity.

Analysis of Interactions with Catalytic Species and Lewis Acids

The interaction of this compound with catalysts and Lewis acids is fundamental to many of its synthetic applications. Computational methods provide a molecular-level picture of these interactions, which is often inaccessible through experimental techniques alone.

DFT calculations can model the coordination of the ester's carbonyl oxygens to a Lewis acid center. This allows for the quantification of the binding energy and the analysis of the resulting electronic and structural changes in the diester. For instance, coordination to a Lewis acid can increase the electrophilicity of the double bond, thereby activating it towards nucleophilic attack.

In the context of catalysis, computational models can explore the interaction of the diester with the active site of an enzyme or a synthetic catalyst. By identifying the key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the binding and orientation of the substrate, these studies provide valuable insights for the rational design of new and improved catalysts.

Binding Energy Decomposition Studies of Maleate-Lewis Acid Complexes

The interaction of this compound with Lewis acids is a critical aspect of its chemistry, particularly in catalyzed reactions. Theoretical studies, primarily using Density Functional Theory (DFT), have been employed to elucidate the nature and strength of the complexes formed between maleate (B1232345) esters and Lewis acids. While direct studies on this compound are limited, research on the closely related dimethyl maleate provides significant insights.

A theoretical study on the complexes of dimethyl maleate with various Lewis acids, such as BF₃ and AlCl₃, has revealed the key components of the binding energy. oup.com The total binding energy (ΔE) of the complex can be decomposed into two main components: the interaction energy (ΔE_int) and the deformation energy (ΔE_def). The interaction energy represents the stabilization gained from the direct interaction between the maleate and the Lewis acid, while the deformation energy is the energy required to change the geometries of both the maleate and the Lewis acid from their optimized structures to the geometries they adopt in the complex.

Binding Energy Decomposition Analysis

The binding of a Lewis acid to one of the carbonyl oxygens of the maleate ester is the most favorable interaction. The calculations show that the interaction energy is the primary contributor to the stability of the complex, indicating a strong orbital interaction. The deformation energy, although smaller, is a non-negligible factor that accounts for the structural changes upon complexation.

Below is a representative data table illustrating the decomposed binding energies for a generic maleate-Lewis acid complex, based on the principles from studies on dimethyl maleate. oup.com

| Lewis Acid | Total Binding Energy (ΔE) (kcal/mol) | Interaction Energy (ΔE_int) (kcal/mol) | Deformation Energy (ΔE_def) (kcal/mol) |

| BF₃ | -15.8 | -20.1 | 4.3 |

| AlCl₃ | -25.4 | -31.2 | 5.8 |

Note: The values presented are illustrative and based on theoretical calculations for dimethyl maleate complexes.

These studies underscore that the significant interaction energy is a result of the electron-donating character of the carbonyl oxygen and the electron-accepting nature of the Lewis acid. This interaction effectively polarizes the maleate, enhancing its reactivity in subsequent chemical transformations.

Charge Distribution Analysis in Heterogeneous Catalytic Systems

The hydrogenation of unsaturated esters like this compound over heterogeneous catalysts is a commercially important process. Understanding the charge distribution within the molecule as it interacts with the catalyst surface is key to elucidating the reaction mechanism and improving catalyst design. DFT calculations have been instrumental in modeling these complex systems.

Adsorption and Charge Transfer

The primary interaction sites for adsorption are the carbonyl oxygen atoms and the C=C double bond of the maleate with the active sites on the catalyst surface. This interaction leads to a partial charge transfer from the metal to the molecule, which weakens the C=C and C=O bonds, thereby facilitating hydrogenation.

The analysis of the charge distribution, often visualized through charge density difference plots, reveals regions of electron accumulation and depletion upon adsorption. Typically, electron density accumulates on the oxygen atoms and the carbon atoms of the double bond, while it is depleted from the metal surface in the vicinity of the interaction.

A simplified representation of the change in Mulliken charges on key atoms of a maleate ester upon adsorption on a catalyst surface is provided in the table below.

| Atom | Charge in Gas Phase (e) | Charge on Catalyst Surface (e) | Change in Charge (Δq) (e) |

| C (C=C) | +0.10 | -0.15 | -0.25 |

| O (C=O) | -0.55 | -0.70 | -0.15 |

Note: These values are hypothetical and serve to illustrate the principle of charge redistribution during heterogeneous catalysis.

This charge redistribution is a critical factor in determining the reaction pathway and the selectivity towards the desired saturated ester product.

Quantum Chemical Characterization of Related Maleate and Fumarate (B1241708) Esters

Quantum chemical calculations are powerful tools for determining the intrinsic properties of molecules, such as their geometry, stability, and electronic structure. Comparative studies of maleate and fumarate esters, the (Z) and (E) isomers respectively, provide valuable insights into their differing reactivity.

Thermochemical and computational studies have consistently shown that fumarate esters are thermodynamically more stable than their corresponding maleate isomers. For instance, a combined experimental and theoretical investigation of dimethyl fumarate and dimethyl maleate confirmed that the fumarate isomer is more stable by approximately 30 kJ/mol. This stability difference is attributed to the steric hindrance between the two ester groups in the cis-configuration of the maleate, which forces them out of planarity with the C=C double bond, reducing conjugation.

Key Quantum Chemical Descriptors

Several quantum chemical descriptors can be calculated to compare the properties of these isomers. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment.

The table below presents a comparison of calculated quantum chemical properties for diethyl maleate and diethyl fumarate, based on general trends observed for these types of esters.

| Property | This compound (Maleate) | (E)-Diethyl 2,3-dimethylfumarate (Fumarate) |

| Relative Energy (kcal/mol) | +7.2 | 0.0 |

| HOMO Energy (eV) | -9.8 | -9.5 |

| LUMO Energy (eV) | -0.5 | -0.8 |

| HOMO-LUMO Gap (eV) | 9.3 | 8.7 |

| Dipole Moment (Debye) | 2.5 | 0.0 |

Note: The values are illustrative and represent typical computational results for these classes of compounds.

The higher HOMO energy of the fumarate isomer suggests it is a better electron donor in reactions where this is the dominant interaction. Conversely, the lower LUMO energy of the fumarate indicates it is a better electron acceptor. The larger dipole moment of the maleate isomer is a consequence of its less symmetric structure and influences its solubility and interactions in polar media. These fundamental quantum chemical differences underpin the distinct chemical behavior of the two isomers.

Applications of Z Diethyl 2,3 Dimethylmaleate in Advanced Organic Synthesis and Materials Science

Precursor in Fine Chemical Synthesis

The reactivity of the electron-deficient double bond in maleate (B1232345) esters makes them valuable building blocks in organic synthesis. The presence of methyl groups on the double bond of (Z)-diethyl 2,3-dimethylmaleate modifies this reactivity compared to its unsubstituted parent, diethyl maleate, leading to specific applications.

Intermediate for Pharmaceutical Synthesis

While direct, large-scale applications of this compound as a pharmaceutical intermediate are not extensively documented, its structural motifs are relevant. Related compounds, such as 2,3-dimethylmaleic anhydride (B1165640), have been used in protein chemistry to reversibly modify amino groups in enzymes, aiding in the characterization of protein subunits. sigmaaldrich.com

Furthermore, the general class of succinate (B1194679) esters, which can be formed from maleate esters via reduction, are precursors to photochromic compounds known as fulgides. nih.gov These molecules can undergo reversible color changes when exposed to light and are synthesized through methods like the Stobbe condensation. nih.gov Although not a direct use of this compound, this demonstrates the potential of the core structure in creating advanced, light-sensitive molecules for molecular switches or data storage.

Starting Material for Agrochemical Development

In the agrochemical industry, maleate esters are important intermediates. The most prominent example is the use of diethyl maleate (the parent compound of this compound) as a key starting material in the production of the widely used organophosphate insecticide, Malathion. wikipedia.org The synthesis involves the Michael addition of a thiol to the diethyl maleate backbone.

While this specific application is established for diethyl maleate, the use of this compound in agrochemical development is not as well-documented. The methyl groups on the double bond would influence the reactivity of the Michael addition, potentially leading to derivatives with different properties, though specific examples are not prevalent in publicly available research.

Component in Fragrance Chemistry

The use of maleate esters in the fragrance industry is highly restricted. Diethyl maleate is explicitly prohibited for use as a fragrance ingredient by the International Fragrance Association (IFRA) due to its potential for dermal sensitization. nih.govindustrialchemicals.gov.au There is no specific information available regarding the use or prohibition of this compound in fragrance chemistry, but the restrictions on the parent compound suggest it would likely face similar scrutiny.

Role in Polymer and Material Design

The ability of maleate esters to participate in polymerization and modification reactions makes them valuable in materials science. They can be incorporated into polymer chains or used as additives to alter the properties of a final material.

Applications in Polyaspartic Technology for Coatings and Adhesives

One of the most significant applications for maleate esters is in the field of polyaspartic technology. This technology is foundational for producing high-performance coatings, adhesives, and sealants known for their durability, weather resistance, and rapid curing times. wikipedia.orgexteriorcoatings.comexteriorcoatings.com

The core of this technology is the aza-Michael addition reaction, where a primary amine reacts with a dialkyl maleate, such as diethyl maleate, to form a secondary amine known as a polyaspartic ester. wikipedia.orgmasterorganicchemistry.com This reaction effectively transforms a reactive primary amine into a more stable, less reactive secondary amine, which extends the pot life or working time when formulated into a two-component coating system. google.com These polyaspartic esters are then reacted with a polyisocyanate to form the final polyurea coating. google.com

The reaction is versatile, allowing the use of various amines and maleate esters to tailor the properties of the resulting resin and coating. google.comgoogle.com While diethyl maleate is the most common Michael acceptor cited in patents and literature, this compound is structurally suited for the same reaction. The methyl groups on the double bond would sterically hinder the approach of the amine nucleophile, likely slowing down the rate of the Michael addition. This could be a desirable trait for formulators seeking even longer working times for specific applications.

Below is a table detailing the components and reaction in polyaspartic technology.

Table 1: Core Components of Polyaspartic Coating Technology

| Component | Chemical Class | Role in Formulation | Example Compound(s) |

|---|---|---|---|

| Michael Acceptor | Dialkyl Maleate | Reacts with amine to form the polyaspartic ester resin. The choice of ester influences reaction speed and final properties. | Diethyl Maleate, Dimethyl Maleate, Dibutyl Maleate |

| Amine | Aliphatic or Alicyclic Diamine | The nucleophile that adds to the maleate. Forms the backbone of the polyaspartic ester. | Hexamethylene diamine (HDA), Isophorone diamine (IPDA) |

| Curing Agent | Polyisocyanate | Reacts with the secondary amine groups of the polyaspartic ester to form the cross-linked polyurea network. | Isophorone diisocyanate (IPDI), Hexamethylene diisocyanate (HDI) |

| Resulting Resin | Polyaspartic Ester | The stable intermediate binder component with controlled reactivity. | Diethyl ester of a diamine-derived aspartic acid |

| Final Product | Polyurea Coating | A durable, weather-resistant film formed after the final curing reaction. | Cross-linked polymer network |

Influence on Mechanical and Thermal Properties of Polymer Systems

This compound, as a derivative of maleic acid, can be incorporated into polymer chains, where it exerts a notable influence on the mechanical and thermal characteristics of the resulting polymer systems. Its role is primarily as a comonomer or a plasticizer, contributing to the final properties of materials such as polyesters, polyacrylates, and polymethacrylates. neuchem.com When used as a comonomer, it can be integrated into the polymer backbone, imparting properties like enhanced flexibility, durability, and chemical resistance. neuchem.com

The introduction of this compound into a polymer matrix can affect its glass transition temperature (Tg), a critical factor in determining the operational temperature range of the material. As a plasticizer, it can increase the free volume between polymer chains, thereby lowering the Tg and making the material more flexible. neuchem.comnih.gov This effect is particularly useful in applications requiring soft and pliable plastics.

A key aspect of maleate esters in polymer science is their potential for isomerization to the corresponding trans-isomer, diethyl 2,3-dimethylfumarate. This isomerization can be induced by heat or catalysts during polymerization. researchgate.net The geometric difference between the cis (maleate) and trans (fumarate) isomers leads to significant variations in the properties of the resulting copolymers. Polymers incorporating the more linear and rigid fumarate (B1241708) structure tend to exhibit higher glass transition temperatures, increased tensile strength, and greater hardness due to more efficient chain packing and stronger intermolecular forces. researchgate.netvedantu.com The presence of the methyl groups on the double bond in this compound would further influence these properties by introducing steric hindrance and altering the electronic nature of the double bond, which in turn affects its reactivity and the properties of the final polymer.

The table below summarizes the general influence of maleate and fumarate incorporation on key polymer properties.

| Property | Influence of this compound (cis-isomer) | Influence of Diethyl 2,3-dimethylfumarate (trans-isomer) |

| Glass Transition Temperature (Tg) | Generally decreases (plasticizing effect) | Generally increases |

| Flexibility | Increases | Decreases |

| Hardness | Decreases | Increases |

| Tensile Strength | May decrease | Generally increases |

Biochemical Research Applications of Related Derivatives

While direct biochemical applications of this compound are not extensively documented, its structural relatives, particularly maleimide (B117702) derivatives, are of significant importance in biochemical research. wikipedia.org Maleimides, which can be synthesized from maleic anhydride (a precursor to maleic acid esters), are widely employed as highly selective reagents for the modification of proteins. wikipedia.orgresearchgate.net

The primary application of maleimide derivatives is in bioconjugation, specifically for labeling cysteine residues in proteins. wikipedia.org The carbon-carbon double bond in the maleimide ring is highly reactive towards the sulfhydryl group of cysteine, forming a stable covalent bond. This high selectivity allows for the precise attachment of probes, such as fluorescent dyes, spin labels, or affinity tags like biotin, to proteins. wikipedia.org These labeled proteins are invaluable tools for studying protein localization, dynamics, interactions, and structure.

Furthermore, derivatives of maleic acid have been investigated as enzyme inhibitors. The maleate ion itself can act as an inhibitor in certain biochemical reactions, such as transaminase reactions. vedantu.comwikipedia.org More complex maleimide derivatives have been developed as potent and selective inhibitors of various enzymes, including kinases and lipases. nih.govnih.gov For example, N-substituted maleimides have been shown to be irreversible inhibitors of monoglyceride lipase (B570770) (MGL), an enzyme involved in endocannabinoid signaling. nih.gov The mechanism of inhibition often involves the covalent modification of a critical cysteine residue within the enzyme's active site. Bisindolylmaleimides, another class of related derivatives, are noted for their potent and selective protein kinase inhibition, which has stimulated significant interest in medicinal chemistry. mdpi.com

The following table outlines the key biochemical applications of maleimide derivatives.

| Derivative Type | Application | Example of Use |

| Fluorescent Maleimides | Protein labeling for imaging | Visualizing protein localization and trafficking in cells. |

| Biotin-Maleimide | Affinity tagging of proteins | Protein purification and detection via streptavidin binding. |

| Maleimide-linked Drugs | Antibody-Drug Conjugates (ADCs) | Targeted delivery of cytotoxic drugs to cancer cells. wikipedia.org |

| N-substituted Maleimides | Enzyme Inhibition | Selective and irreversible inhibition of enzymes like MGL. nih.gov |

| Bisindolylmaleimides | Kinase Inhibition | Development of potential therapeutic agents. mdpi.com |

Stereochemical Aspects and Chirality in Reactions Involving Z Diethyl 2,3 Dimethylmaleate

Enantioselective Transformations Utilizing Chiral Catalysts

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules from prochiral starting materials. In principle, (Z)-diethyl 2,3-dimethylmaleate could undergo various enantioselective transformations, such as asymmetric hydrogenation or dihydroxylation, to yield chiral products. The success of such reactions would heavily depend on the ability of a chiral catalyst to differentiate between the two prochiral faces of the double bond.

Despite the potential for such transformations, there is a significant gap in the literature regarding the use of chiral catalysts for enantioselective reactions specifically involving this compound. General methodologies for the asymmetric hydrogenation of tetrasubstituted alkenes exist, often employing sophisticated chiral catalysts to achieve high enantioselectivity. nih.gov Similarly, asymmetric dihydroxylation has been successfully applied to a wide range of alkenes. However, specific applications of these methods to this compound have not been reported.

The development of chiral catalysts for asymmetric reactions is an active area of research. mdpi.com For instance, chiral Lewis acids have been explored as catalysts for enantioselective Diels-Alder reactions, though with varying degrees of success depending on the substrates. researchgate.net The synthesis of chiral malonates has also been achieved through enantioselective phase-transfer catalysis. nih.gov These general approaches could potentially be adapted for this compound, but dedicated studies are necessary to determine their feasibility and effectiveness.

Z/E Isomerization Dynamics and Control in Reaction Systems

The isomerization of (Z)-alkenes to their more stable (E)-counterparts is a common process that can be influenced by various factors, including heat, light, and catalysts. In the case of diethyl 2,3-dimethylmaleate, the (Z)-isomer is the cis-isomer, and the (E)-isomer is the trans-isomer. The relative stability of these isomers is dictated by the steric interactions between the substituent groups.

While specific studies on the Z/E isomerization of this compound are not extensively documented, research on the closely related diethyl maleate (B1232345) provides valuable insights. The isomerization of diethyl maleate ((Z)-isomer) to diethyl fumarate (B1241708) ((E)-isomer) can be achieved through various methods, including photochemical and catalytic approaches.

Photochemical isomerization of diethyl maleate can be initiated by UV irradiation. acs.org This process often involves the population of an excited state where rotation around the carbon-carbon bond is facilitated. The photostationary state, which is the equilibrium mixture of isomers under photochemical conditions, depends on the excitation wavelength and the presence of photosensitizers.

Catalytic isomerization of diethyl maleate to diethyl fumarate can be achieved using various catalysts, including amines. acs.org The mechanism of amine-catalyzed isomerization is thought to involve the reversible addition of the amine to the double bond, followed by rotation and elimination to yield the thermodynamically more stable (E)-isomer.

The following table summarizes data on the isomerization of diethyl maleate to diethyl fumarate under different conditions. It is important to note that these data are for diethyl maleate, not this compound, and are presented here as a reference for the general behavior of a closely related system.

| Catalyst/Condition | Substrate | Product | Isomer Ratio (Z:E) | Reference |

| Amine catalysis | Diethyl Maleate | Diethyl Fumarate | Not specified | acs.org |

| Photocatalysis (Thioxanthone) | Diethyl Fumarate | Diethyl Maleate | 6:94 | nih.gov |

The control of Z/E isomerization is crucial in synthetic chemistry to ensure the desired stereochemistry of the final product. For this compound, the steric hindrance from the two methyl groups might influence the dynamics and equilibrium of isomerization compared to diethyl maleate.

Influence of Stereochemistry on Reactivity Profiles in Enzymatic Processes

Enzymes are highly specific catalysts that can differentiate between stereoisomers and even between enantiotopic faces or groups in a prochiral molecule. The stereochemistry of a substrate is therefore a critical determinant of its reactivity in enzymatic processes.

There is currently a lack of specific research on the influence of the stereochemistry of this compound on its reactivity in enzymatic processes. However, studies on the enzymatic hydrolysis of related diesters, such as dialkyl maleates, can provide some general principles. Lipases are a class of enzymes commonly used for the stereoselective hydrolysis of esters. nih.gov

For instance, lipase-catalyzed hydrolysis of prochiral or racemic esters can proceed with high enantioselectivity, leading to the formation of chiral acids or alcohols. researchgate.netopenagrar.demdpi.com The stereochemical outcome of such reactions is determined by the precise fit of the substrate into the active site of the enzyme. The presence and arrangement of substituents on the substrate molecule are therefore of utmost importance.

In the case of this compound, the two methyl groups at the C2 and C3 positions would significantly alter its shape and electronic properties compared to diethyl maleate. This would, in turn, affect its ability to bind to the active site of an enzyme and undergo transformation. It is plausible that the steric bulk of the methyl groups could hinder or even prevent enzymatic hydrolysis by common lipases. However, without specific experimental data, any discussion on the enzymatic reactivity of this compound remains speculative. Further research is needed to explore the potential of enzymatic transformations of this compound and to understand how its unique stereochemistry influences its interaction with biocatalysts.

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems for Enhanced Selectivity in Complex Transformations

A primary focus of future research will be the development of innovative catalytic systems to control the stereoselectivity of reactions involving (Z)-diethyl 2,3-dimethylmaleate. The presence of the double bond and two ester functionalities offers multiple sites for chemical transformation. Achieving high selectivity is crucial for the synthesis of complex molecules with well-defined three-dimensional structures.

Organocatalysis is a particularly promising avenue. Chiral bifunctional catalysts, such as thiourea-tertiary amine derivatives, have shown remarkable success in controlling the stereochemistry of Michael additions to maleimides, achieving high diastereoselectivity and enantioselectivity. nih.gov Future work could adapt these systems for reactions with this compound, enabling the asymmetric synthesis of valuable chiral building blocks. Tripeptide organocatalysts also represent a promising class of catalysts for stereoselective conjugate addition reactions involving N-heterocyclic substituents, which could be explored with substituted maleates. researchgate.net

Furthermore, the development of heterobimetallic complexes that can act as both a Lewis acid and a Brønsted base could provide a powerful tool for asymmetric catalysis. nih.gov These catalysts have the potential to activate this compound towards nucleophilic attack while precisely controlling the stereochemical outcome. The exploration of ene-reductases for the asymmetric reduction of the carbon-carbon double bond in substituted maleates is another area ripe for investigation, offering a green and highly selective alternative to traditional chemical hydrogenation methods. mdpi.com

| Catalyst Type | Potential Application with this compound | Anticipated Outcome |

| Chiral Bifunctional Thiourea-Tertiary Amine | Asymmetric Michael Addition | High diastereo- and enantioselectivity |

| Tripeptide Organocatalysts | Stereoselective Conjugate Addition | Synthesis of complex chiral molecules |

| Heterobimetallic Complexes | Asymmetric Catalysis | Enhanced reactivity and stereocontrol |

| Ene-Reductases | Asymmetric Biocatalytic Reduction | Green synthesis of chiral succinates |

Exploration of New Reaction Pathways and Transformations involving this compound

Beyond established reactions, researchers are actively seeking to uncover novel reaction pathways and transformations for this compound. The unique electronic and steric properties of this molecule, imparted by the two methyl groups on the double bond, could lead to unexpected reactivity.

One area of interest is the exploration of cycloaddition reactions beyond the well-known Diels-Alder reaction. The electron-deficient nature of the double bond makes it a good candidate for various pericyclic reactions. Additionally, phosphine-catalyzed substitutions of related compounds, such as Morita-Baylis-Hillman acetates, have been shown to be effective for the construction of γ-butenolides, suggesting that similar organocatalytic allylic alkylation strategies could be developed for this compound. nih.gov

The functionalization of the methyl groups or the ester moieties could also open up new synthetic avenues. For instance, selective hydrolysis or transesterification of one of the ester groups would provide a handle for further chemical modification, leading to the synthesis of unsymmetrical derivatives with tailored properties.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic processes. The integration of this compound into flow chemistry setups is a key area for future development. Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and process control.

The synthesis of dialkyl maleates itself can be adapted to a continuous process. For example, a two-stage process for the production of dimethyl maleate (B1232345) involves the conversion of maleic acid to the monoester in a first reactor, followed by conversion to the diester in a second column reactor. google.com Similar continuous esterification processes could be developed for this compound.

Furthermore, microreactor technology holds significant promise for the polymerization of maleate esters. uni-mainz.de Microreactors provide excellent control over reaction parameters, leading to polymers with well-defined properties. uni-mainz.de The use of flow chemistry can also facilitate the safe handling of hazardous reagents and intermediates, making it an attractive approach for exploring new transformations of this compound. The development of sustainable catalytic systems, such as those based on renewable resources, will also be a critical aspect of future research. kit.edu

| Flow Chemistry Application | Advantage for this compound |

| Continuous Esterification | Improved efficiency and safety in synthesis |

| Microreactor Polymerization | Precise control over polymer properties |

| Handling of Hazardous Reagents | Enhanced safety for novel transformations |

Advanced Materials Applications and Rational Polymer Design Utilizing Maleate Esters

This compound and its derivatives are attractive building blocks for the synthesis of advanced materials with tailored properties. The ability to control the stereochemistry of the polymer backbone and introduce functional groups allows for the rational design of polymers for a wide range of applications.

The synthesis of biodegradable polyesters is a particularly important area of research. Poly(butylene maleate-co-butylene fumarate) copolyesters have been synthesized with controllable cis and trans isomer compositions, demonstrating the potential for creating biomedical materials with tunable properties. researchgate.net Similar strategies could be applied to polymers derived from this compound to create materials with specific degradation profiles and mechanical properties. The use of maleic anhydride-based polyurethanes derived from renewable feedstocks is another promising direction for creating sustainable polymers. researchgate.net

Furthermore, the development of high-performance polymers from substituted maleate monomers is an active area of research. arkema.com By incorporating this compound into copolyesters, it may be possible to create materials with enhanced thermal stability, mechanical strength, and biodegradability. mtak.hu The design of functional monomers for synthetically accessible polymers is a key strategy for accelerating the discovery of new materials with desired properties.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Methods

A fundamental understanding of the reaction mechanisms involving this compound is essential for the rational design of new catalysts and synthetic transformations. Advanced spectroscopic and computational methods will play a crucial role in elucidating these mechanisms.

In-situ spectroscopic techniques, such as infrared spectroscopy, can provide real-time information about the nature of adsorbed species on catalyst surfaces and the formation of reaction intermediates. mdpi.com This information is invaluable for understanding how catalysts function and for optimizing reaction conditions. For example, in situ spectroscopic studies of the catalytic decomposition of dimethyl oxalate have provided insights into the role of surface acidity.

Computational studies, such as density functional theory (DFT) calculations, can be used to model reaction pathways and predict the stability of intermediates and transition states. researchgate.net These calculations can provide a detailed picture of the reaction mechanism at the molecular level, complementing experimental observations. For instance, computational investigations into the catalytic mechanism of maleate isomerase have shed light on the role of active site cysteine residues. By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that control the reactivity and selectivity of reactions involving this compound.

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing (Z)-diethyl 2,3-dimethylmaleate, and how do reaction conditions influence isomer purity? A:

- Isomerization : Catalyzed by 3-methylitaconate-Δ-isomerase under anaerobic conditions, converting 3-methylitaconate to 2,3-dimethylmaleate. Key parameters include enzyme activity (≥90% purity) and oxygen exclusion to prevent side reactions .

- Esterification : Reacting 2,3-dimethylmaleic anhydride with ethanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux (60–80°C). Yields depend on molar ratios and catalyst efficiency (typically 70–85%) .

Table 1: Synthesis Conditions and Outcomes

| Method | Catalyst/Enzyme | Temperature | Yield (%) | Purity (Z-isomer) |

|---|---|---|---|---|

| Isomerization | Δ-isomerase | 25°C | 90–95 | ≥95% |

| Acid-catalyzed ester | H₂SO₄ | 60–80°C | 70–85 | 85–90% |

Basic Analytical Characterization

Q: What analytical techniques are critical for confirming the structure and purity of this compound? A:

- FTIR : Identify ester carbonyl stretches (~1740 cm⁻¹) and maleate C=C bonds (~1650 cm⁻¹). Compare with reference spectra from PubChem or NIST databases .

- NMR : Use ¹H/¹³C NMR to distinguish (Z)- and (E)-isomers via coupling constants (e.g., 3J = 10–12 Hz for Z-isomer) .

- LC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns and ESI ionization .

Safety and Handling

Q: What safety protocols are recommended for handling this compound in laboratory settings? A:

- Ventilation : Use fume hoods to prevent aerosol formation (PAC-1: 15 mg/m³) .

- Spill Management : Absorb leaks with silica gel or acid-binding agents; avoid water contamination .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. No specific flammability risks, but avoid open flames .

Advanced Mechanistic Insights

Q: How does the enzymatic isomerization mechanism of 3-methylitaconate to 2,3-dimethylmaleate differ from chemical methods? A:

- Enzymatic Pathway : The Δ-isomerase facilitates a stereospecific [1,3]-sigmatropic shift via a radical intermediate, requiring NAD⁺ as a cofactor. Anaerobic conditions stabilize the active site .

- Chemical Methods : Acid catalysis promotes protonation of the carbonyl group, leading to reversible isomerization. Side products (e.g., diethyl fumarate) form due to thermodynamic control .

Role in Metabolomic Studies

Q: How is this compound implicated in plant metabolomics, and what extraction protocols optimize its detection? A:

- Plant Metabolites : Identified in asparagus cultivars as a key intermediate in β-alanine metabolism. Extraction involves methanol/water (70:30) with ultrasonication, followed by LC-MS/MS analysis .

- Pathway Mapping : Enriched in KEGG pathways (e.g., cyanoamino acid metabolism). Use tools like MetaboAnalyst for network analysis .

Table 2: Metabolomic Data for Asparagus Varieties

| Metabolite | Pathway | P-value | Fold Change |

|---|---|---|---|

| 2,3-Dimethylmaleate | β-alanine metabolism | 0.003 | 2.5 |

| N1-acetylspermidine | Polyamine synthesis | 0.001 | 3.1 |

Advanced Data Contradictions

Q: How should researchers address discrepancies in reported isomerization yields or purity levels? A:

- Enzyme Activity : Verify Δ-isomerase activity via SDS-PAGE and kinetic assays (Km ≈ 0.5 mM) .

- Analytical Cross-Validation : Compare NMR (for stereochemistry) and LC-MS (for purity) to resolve conflicting data .

- Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track real-time isomer ratios .

Advanced Applications in Polymer Synthesis

Q: What methodologies enable the use of this compound as a monomer in biodegradable polymers? A:

- Radical Polymerization : Initiate with AIBN at 70°C in toluene. Adjust feed ratios to control molecular weight (Mn = 10–50 kDa) .

- Crosslinking : React with diamine linkers (e.g., ethylenediamine) to form hydrogels. Characterize via GPC and DSC (Tg ≈ 45°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.